molecular formula C12H9NOS B075642 10H-phenothiazine 5-oxide CAS No. 1207-71-2

10H-phenothiazine 5-oxide

Cat. No.: B075642
CAS No.: 1207-71-2
M. Wt: 215.27 g/mol
InChI Key: DSAFSORWJPSMQS-UHFFFAOYSA-N
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Description

10H-Phenothiazine 5-oxide is an organic compound with the molecular formula C12H9NOS. It is a derivative of phenothiazine, characterized by the presence of an oxygen atom bonded to the sulfur atom in the phenothiazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine 5-oxide typically involves the oxidation of phenothiazine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium at room temperature, followed by acidification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced oxidation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 10H-phenothiazine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10H-phenothiazine 5-oxide has been extensively studied for its applications in several scientific fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct redox properties and photoluminescence characteristics. These properties make it particularly valuable in applications requiring precise control of redox behavior and light emission .

Properties

IUPAC Name

10H-phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFSORWJPSMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074471
Record name 10H-Phenothiazine, 5-oxide
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-71-2
Record name 10H-Phenothiazine, 5-oxide
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Record name Phenothiazine-5-oxide
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Record name Phenothiazine 5-oxide
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Record name 10H-Phenothiazine, 5-oxide
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Record name Phenothiazine-5-oxide
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Record name Phenothiazine 5-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 10H-Phenothiazine 5-oxide and what are some of its key spectroscopic characteristics?

A: this compound is an organic compound containing a tricyclic system. Its molecular formula is C12H9NOS and it has a molecular weight of 215.28 g/mol. Spectroscopically, the compound exhibits characteristic peaks in various techniques. For example, research using Raman, infrared, and surface-enhanced Raman spectroscopy, combined with computational methods, has provided detailed vibrational characterizations of the molecule. [] These studies have identified specific vibrational modes associated with different functional groups within the molecule, enabling a deeper understanding of its structure and properties. [] Additionally, UV–Vis spectroscopy reveals absorption bands in the 200-400 nm range, providing insights into the electronic transitions within the molecule. []

Q2: How does the structure of this compound influence its interactions with metal surfaces like silver?

A: Studies utilizing surface-enhanced Raman spectroscopy (SERS) have revealed that this compound interacts with activated silver colloids. [] The observed spectral shifts in SERS compared to normal Raman spectra suggest partial chemisorption of the molecule onto the silver surface. This interaction is likely mediated through the lone pair electrons of the oxygen atom in the sulfoxide group. []

Q3: Are there any notable structural features in the crystal structure of this compound?

A: X-ray crystallography studies have revealed interesting features within the crystal structure of this compound. The sulfoxide oxygen atom exhibits disorder over two positions, indicating a partial inversion of the lone pair at the sulfur atom. [, ] This disorder can influence the molecule's packing and intermolecular interactions within the crystal lattice. Additionally, the crystal structure shows π-π interactions between the aromatic rings of neighboring molecules, further contributing to the overall stability of the crystal. [, ]

Q4: Have any computational studies been conducted on this compound and what insights have they provided?

A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound and its derivatives. [, , , ] These studies have provided valuable information about the molecule's electronic structure, vibrational frequencies, and potential energy distributions. [, , , ] For instance, DFT calculations have been used to simulate the UV-Vis spectra of this compound, offering a deeper understanding of its electronic transitions and how they relate to its observed absorption properties. [] Additionally, DFT has been used to investigate the nonlinear optical properties of this compound, revealing its potential for applications in nonlinear optics. []

Q5: What are some of the synthetic routes to obtain this compound and its derivatives?

A: this compound can be synthesized through the oxidation of 10H-phenothiazine. [, ] Different oxidizing agents, such as hydrogen peroxide, can be employed for this transformation. [] The synthesis of optically active 3-substituted derivatives has also been achieved through enantioselective biotransformations. [] These methods offer versatile approaches to access a variety of derivatives with potentially tailored properties.

Q6: What is known about the potential applications of this compound and its derivatives?

A: While the provided research primarily focuses on the fundamental properties and characterization of this compound, its structural features and reported properties suggest potential applications in various fields. For example, the observed nonlinear optical properties, as predicted by DFT calculations, hint at potential applications in optoelectronics and photonics. [] Furthermore, the ability to synthesize optically active derivatives opens avenues for exploring their use in chiral recognition, asymmetric catalysis, and potentially in the development of new pharmaceuticals. []

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